
4-Chlorophenyl phosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group attached to a 4-chlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl phosphorodiamidate typically involves the reaction of 4-chlorophenol with a phosphorodiamidate reagent. One common method is the reaction of 4-chlorophenol with 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems. The process includes the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality . The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorophenyl phosphorodiamidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the phosphorodiamidate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form phosphorodiamidate oxides and reduction to form phosphorodiamidate hydrides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Oxidation Products: Phosphorodiamidate oxides.
Reduction Products: Phosphorodiamidate hydrides.
Applications De Recherche Scientifique
4-Chlorophenyl phosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Medicine: Research is ongoing to investigate its potential as an antiviral and anticancer agent.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 4-chlorophenyl phosphorodiamidate involves its interaction with specific molecular targets. It acts as a phosphorylation agent, transferring its phosphorodiamidate group to target molecules. This process can inhibit enzyme activity by modifying the active site or altering the enzyme’s conformation . The compound’s ability to phosphorylate proteins and nucleic acids makes it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Phenyl Phosphorodiamidate: Similar in structure but lacks the chlorine substituent.
4-Bromophenyl Phosphorodiamidate: Contains a bromine atom instead of chlorine.
4-Methylphenyl Phosphorodiamidate: Contains a methyl group instead of chlorine.
Uniqueness: 4-Chlorophenyl phosphorodiamidate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological molecules. The chlorine substituent can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
Numéro CAS |
62868-66-0 |
|---|---|
Formule moléculaire |
C6H8ClN2O2P |
Poids moléculaire |
206.57 g/mol |
Nom IUPAC |
1-chloro-4-diaminophosphoryloxybenzene |
InChI |
InChI=1S/C6H8ClN2O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,(H4,8,9,10) |
Clé InChI |
QMSGCDNYZNFWKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OP(=O)(N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



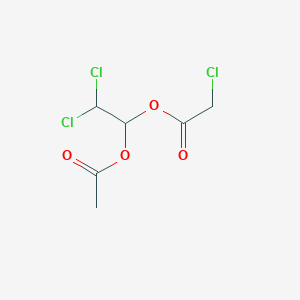
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
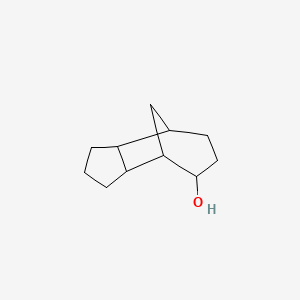
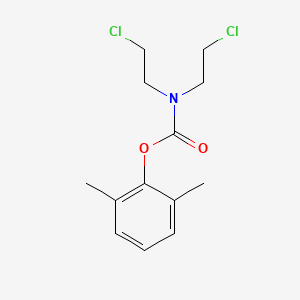
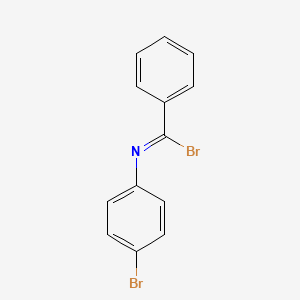
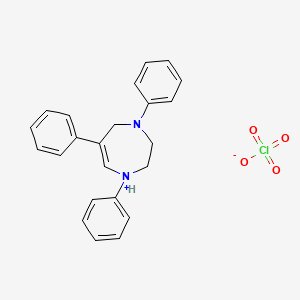
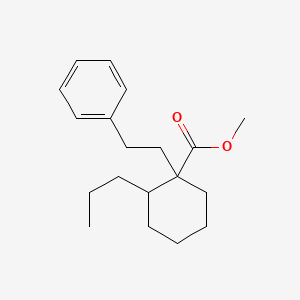
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
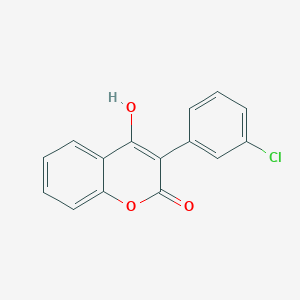
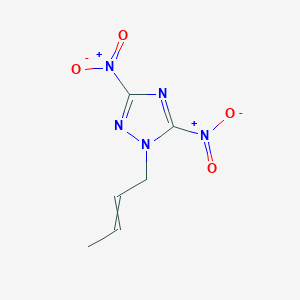

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)
